2-Chloro-4-(dimethylamino)benzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(dimethylamino)benzene-1-carboximidamide is a chemical compound with the molecular formula C9H12ClN3. It has a molecular weight of 197.66 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom, a dimethylamino group, and a carboximidamide group attached to it .Scientific Research Applications
Structural Analysis and Hydrogen Bonding
The compound 2-Chloro-4-(dimethylamino)benzene-1-carboximidamide shows interesting structural properties. In the study of Chlorimipraminium picrate, it was found that the compound crystallizes with two independent cation–anion pairs in the asymmetric unit. The molecule features bifurcated N—H⋯(O,O) intermolecular hydrogen-bond interaction, connecting each cation–anion pair and exhibiting additional π–π ring and C—H⋯π weak intermolecular interactions (Jasinski et al., 2010).
Solid State Behavior and Hydrogen Bonding of Derivatives
The solid-state behavior of related compounds, such as N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides, demonstrates strong intramolecular N-H...N hydrogen bonding and additional intermolecular hydrogen bonds, linking the molecules into various structural arrangements (Boere et al., 2011).
Synthetic Applications
The compound has applications in synthetic chemistry as well. For example, it has been used in the synthesis of 1-aryl-6-[2-(dimethylamino)vinyl]4-oxo-1,4-dihydropyrimidine-5-carbonitriles and related compounds, showcasing the influence of various reagents on yield and demonstrating its utility in the development of novel chemical entities (Medvedeva et al., 2009).
Sensing and Capture Applications
Research has also explored the use of derivatives of this compound in sensing applications. A study on the selective sensing and capture of picric acid by triphenylbenzenes highlighted the compound's role in facilitating multiple hydrogen bonds, π–π interactions, and electrostatic interactions in the solid state, which are crucial for selective sensing mechanisms (Vishnoi et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-(dimethylamino)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-13(2)6-3-4-7(9(11)12)8(10)5-6/h3-5H,1-2H3,(H3,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMUIIKNMKOFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=N)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.